
N-(4-(苄基(甲基)氨基)丁-2-炔-1-基)-1-苯甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzyl(methyl)amino compound with a phenylmethanesulfonamide compound . The exact synthesis route would depend on the specific structures of these starting materials and the desired product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. It would likely have a complex structure due to the presence of several different functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure. The presence of the benzyl, methylamino, and phenylmethanesulfonamide groups could potentially make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific structure .科学研究应用
合成与生物活性
N-(4-(苄基(甲基)氨基)丁-2-炔-1-基)-1-苯甲磺酰胺及其衍生物已被合成并表征,显示出潜在的生物活性。例如,氨基甲磺酸衍生物,包括具有苄基取代基的衍生物,已被合成,并评估了它们的抗氧化剂和抗流感活性。尽管发现抗氧化剂活性较弱,但一些化合物显示出对组织培养中流感病毒复制的显着抑制,突出了潜在的抗病毒应用 (Khoma 等人,2019)。
热力学研究
对氨基甲磺酸衍生物(包括具有苄基的衍生物)在水溶液中的解离热力学的深入研究,提供了取代基对热力学函数的影响的见解。这些研究提供了宝贵的信息,有助于理解这些化合物在生物系统中的行为及其在药物设计中的潜在应用 (Khoma,2017)。
材料科学应用
在材料科学中,已探索将磺酰胺基团掺入聚合物和膜中。例如,已使用磺酰胺衍生物开发出新型聚砜复合膜,展示了在水处理和脱盐中的应用。这些膜表现出改善的亲水性和脱盐能力,表明在环境应用中具有潜在用途 (Padaki 等人,2013)。
化学合成增强
使用甲醇已实现芳香伯胺(包括磺酰胺)的直接 N-甲基化。这种方法为甲基化磺酰胺的合成提供了一种环保且有效的方法,甲基化磺酰胺是药物合成中的重要中间体 (Li 等人,2012)。
作用机制
Target of Action
The primary target of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide is the Dipeptidyl peptidase 4 (DPP-4) enzyme . This enzyme, also known as the T-cell antigen CD26, was discovered in 1966 and has gained considerable attention due to its vital functions . It is responsible for the deactivation of the incretin hormone, which is involved in insulin catabolism, and the hydrolysis of opioid peptides engaged in pain modulation . Moreover, DPP-4 also acts as a carrier protein and ligand for a variety of extracellular and intracellular substrates .
Mode of Action
The compound interacts with its target, the DPP-4 enzyme, by inhibiting its activity . This inhibition results in the prevention of the deactivation of the incretin hormone, thereby reducing insulin catabolism . The compound’s interaction with the DPP-4 enzyme also affects the hydrolysis of opioid peptides, which are involved in pain modulation .
Biochemical Pathways
The inhibition of the DPP-4 enzyme by N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide affects several biochemical pathways. These include the pathway responsible for insulin catabolism and the pathway involved in pain modulation through the hydrolysis of opioid peptides . The downstream effects of these changes include a reduction in insulin catabolism and potential alterations in pain perception .
Pharmacokinetics
Similar compounds, such as gliptins (dpp-4 inhibitors), have been shown to be effective in reducing elevated blood glucose levels . These compounds can be taken in monotherapy once a week or in combination with another hypoglycaemic agent .
Result of Action
The molecular and cellular effects of the action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide are primarily related to its inhibition of the DPP-4 enzyme . This results in a reduction in insulin catabolism and potential alterations in pain perception .
安全和危害
未来方向
属性
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-21(16-18-10-4-2-5-11-18)15-9-8-14-20-24(22,23)17-19-12-6-3-7-13-19/h2-7,10-13,20H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVYIDOKOFNMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

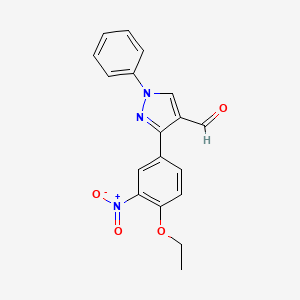
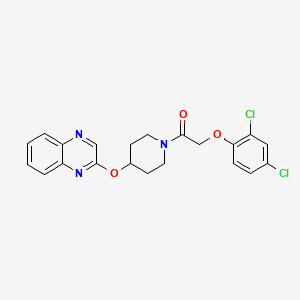
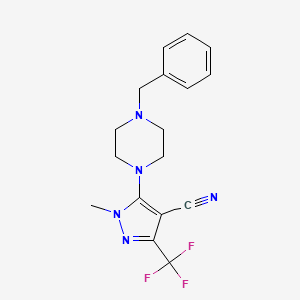

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)

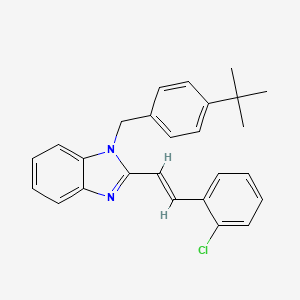
![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2752322.png)
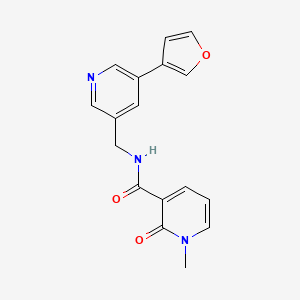

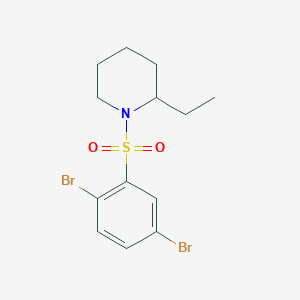
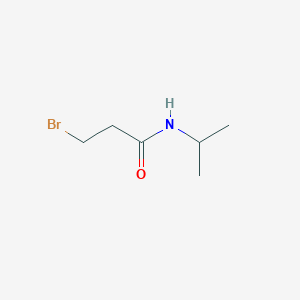
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2752328.png)